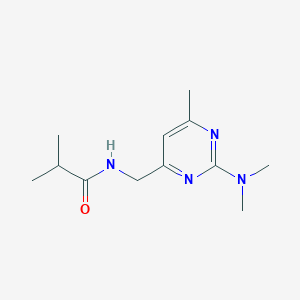

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and methyl groups, and an isobutyramide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide typically involves multi-step organic reactions

Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Dimethylamino Substitution:

Isobutyramide Addition: The final step involves the formation of the isobutyramide moiety, which can be accomplished by reacting the intermediate with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the amide group to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide exhibits significant biological activity, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism and is implicated in various cardiovascular diseases. In vitro studies have shown that derivatives of this compound can effectively inhibit both aortic and intestinal ACATs, leading to reduced cholesterol levels in animal models .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance their efficacy. For instance, systematic alterations in the molecular structure have led to the identification of more potent inhibitors, which have been tested for their ability to reduce atherosclerotic plaque development significantly .

Cardiovascular Diseases

Given its role as an ACAT inhibitor, this compound is being investigated for its potential in treating hypercholesterolemia and preventing atherosclerosis. Studies indicate that certain derivatives can lower cholesterol levels by 38% to 45% compared to control groups when administered in vivo .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound and its analogs:

Wirkmechanismus

The mechanism by which N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isobutyramide moiety can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(dimethylamino)pyrimidin-4-yl)methylacetamide

- N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)methylpropionamide

Uniqueness

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and isobutyramide groups allows for versatile interactions in various chemical environments, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.30 g/mol

- CAS Number : 137644023

- IUPAC Name : this compound

The structure features a pyrimidine ring with a dimethylamino group and an isobutyramide moiety, which contributes to its biological properties.

Research indicates that compounds similar to this compound often exhibit activity through:

- Receptor Modulation : Interaction with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Inhibition of enzymes such as monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters like serotonin and dopamine.

- Cell Signaling Pathways : Modulating pathways involved in cell survival and proliferation, particularly in neuronal cells.

Pharmacological Effects

The biological activities of this compound have been investigated in various studies:

Antidepressant Activity

A study demonstrated that the compound exhibits antidepressant-like effects in animal models. This was assessed through behavioral tests such as the forced swim test (FST) and tail suspension test (TST), where treated animals showed reduced immobility times, indicating enhanced mood and reduced depressive behaviors.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases.

- Case Study : In a double-lesion model of Parkinson's disease, administration of similar compounds resulted in significant improvements in motor function and cognitive tasks. The treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.

Data Summary Table

Eigenschaften

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8(2)11(17)13-7-10-6-9(3)14-12(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKIOXHKDMZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.